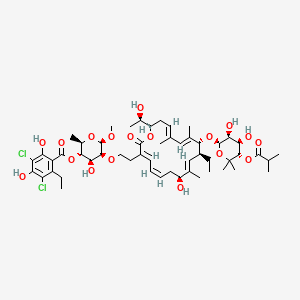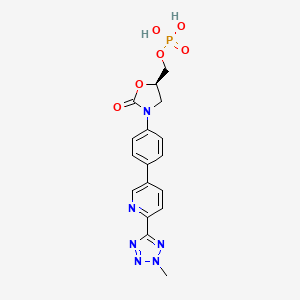![molecular formula C20H16O4 B13860512 (7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13860512.png)
(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo[a]pyrene, a well-known environmental pollutant and carcinogen. This compound is significant due to its role in the metabolic activation of benzo[a]pyrene, leading to DNA adduct formation and potential carcinogenic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol involves multiple steps. One common method includes the regiospecific succinoylation of 2-fluoropyrene, followed by ring closure, regio- and stereospecific construction of the 7,8-dihydrodiol functionality, and subsequent meta-chloroperbenzoic acid-mediated epoxidation . Stereoselectivity is achieved using Jacobsen chiral catalysts, producing greater than 90% enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research rather than commercial applications. the synthesis methods used in laboratories can be scaled up for industrial production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Often involves reagents like meta-chloroperbenzoic acid.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Typically involves nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions include various diol epoxides and tetraols, which are significant in studying the compound’s biological effects .
Applications De Recherche Scientifique
(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is extensively used in scientific research due to its role as a metabolite of benzo[a]pyrene. Its applications include:
Chemistry: Studying the stereochemistry and reaction mechanisms of PAHs.
Biology: Investigating the compound’s interaction with DNA, RNA, and proteins.
Medicine: Understanding the compound’s role in carcinogenesis and developing potential therapeutic interventions.
Industry: Monitoring environmental pollutants and assessing the impact of PAHs on human health
Mécanisme D'action
The compound exerts its effects through metabolic activation, forming DNA adducts that can lead to mutations and carcinogenesis. The primary molecular targets include DNA, where the compound binds to guanine bases, causing structural changes and potential mutagenesis . The pathways involved include the cytochrome P450 enzyme system, which facilitates the compound’s metabolic activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: Another metabolite with similar carcinogenic potential.
2-Fluorobenzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: A fluorinated analogue used for probing conformational heterogeneity.
Uniqueness
(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is unique due to its specific stereochemistry and its role in forming DNA adducts. Its study provides insights into the mechanisms of PAH-induced carcinogenesis and the development of potential therapeutic strategies .
Propriétés
Formule moléculaire |
C20H16O4 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol |
InChI |
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20-/m1/s1 |
Clé InChI |
KWFVZAJQUSRMCC-YSTOQKLRSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]([C@H]([C@H]([C@@H]5O)O)O)O)C=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13860432.png)
![(2R)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid](/img/structure/B13860445.png)
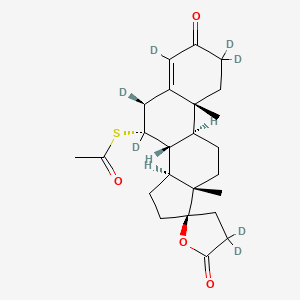
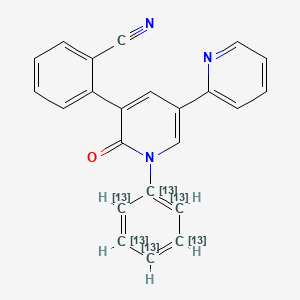
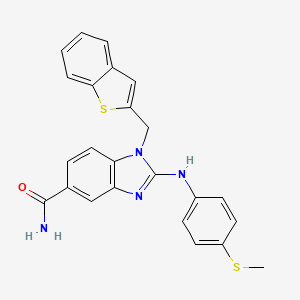
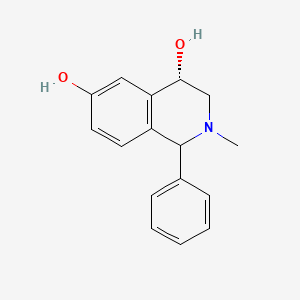
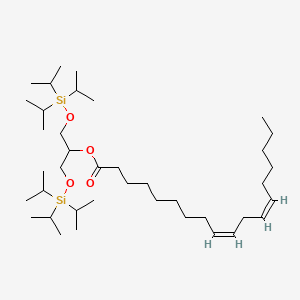
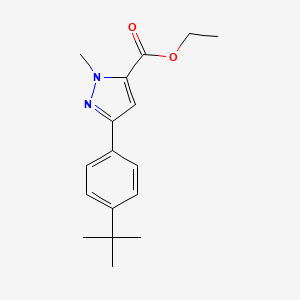
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B13860499.png)
![tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13860502.png)
![Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate](/img/structure/B13860506.png)
![5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13860507.png)
